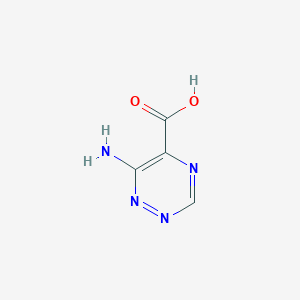

6-Amino-1,2,4-triazine-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-1,2,4-triazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O2/c5-3-2(4(9)10)6-1-7-8-3/h1H,(H2,5,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYNZUPMAFITPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666391 | |

| Record name | 6-Amino-1,2,4-triazine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412278-71-8 | |

| Record name | 6-Amino-1,2,4-triazine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Physicochemical Guide to 6-Amino-1,2,4-triazine-5-carboxylic Acid for Advanced Research Applications

Executive Summary

6-Amino-1,2,4-triazine-5-carboxylic acid is a heterocyclic compound of significant interest, serving as a pivotal building block in both agrochemical and pharmaceutical research. Its unique molecular architecture, featuring a 1,2,4-triazine core substituted with both an amino and a carboxylic acid group, imparts a versatile reactivity profile. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and essential handling information tailored for researchers, scientists, and drug development professionals. The insights herein are designed to facilitate its effective application in the synthesis of novel herbicides, fungicides, and potential therapeutic agents, bridging the gap between fundamental chemistry and applied research.[1]

Introduction and Strategic Importance

The 1,2,4-triazine (or as-triazine) scaffold is a prominent feature in numerous biologically active molecules. The arrangement of nitrogen atoms in the ring creates a unique electronic landscape that facilitates interactions with various biological targets. The strategic placement of functional groups, as seen in this compound, allows for multi-directional synthesis and derivatization.

This compound's value lies in its dual functionality. The amino group serves as a key nucleophile or a site for amide bond formation, while the carboxylic acid provides a handle for creating esters, amides, or other derivatives. This versatility makes it a sought-after intermediate for constructing complex molecular libraries aimed at discovering new bioactive compounds in fields ranging from crop protection to medicinal chemistry.[1] Researchers are actively investigating its potential in developing novel pharmaceuticals for various diseases, highlighting its stability and reactivity as ideal characteristics for such studies.[1]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of successful research and development, influencing everything from reaction conditions to biological availability.

Chemical Identity and Structure

The foundational identity of this molecule is summarized below.

Caption: Chemical structure of this compound.

Table 1: Chemical Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 412278-71-8 | [1][2] |

| Molecular Formula | C₄H₄N₄O₂ | [1][2] |

| Molecular Weight | 140.1 g/mol | [1][2] |

| PubChem ID | 45089104 |[1] |

Physical and Chemical Data Summary

The known physical and chemical properties are consolidated in the table below. Gaps in publicly available data are noted, for which standard determination protocols are provided in Section 3.

Table 2: Physicochemical Properties

| Property | Value | Source/Comment |

|---|---|---|

| Appearance | Pale grey or off-white powder/solid | [1][3] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Melting Point | Data not publicly available | See Protocol 3.1 for determination |

| Boiling Point | Data not publicly available | Expected to decompose before boiling |

| Solubility | Good solubility in phosphate buffer reported for similar amido as-triazine compounds. | See Protocol 3.2 for determination |

| pKa | Data not publicly available | See Protocol 3.3 for determination |

Stability and Storage

Proper handling and storage are critical to maintaining the integrity of the compound.

-

Recommended Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, specifically at 0-8 °C for long-term stability.[1][3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3]

-

Thermal Stability: The compound can undergo thermal decomposition, which may lead to the release of irritating gases and vapors. It should be kept away from heat and sources of ignition.[3]

Experimental Determination of Key Properties

For properties where public data is unavailable, the following validated protocols provide a framework for their experimental determination. The causality behind these choices is rooted in industry standards for compound characterization, particularly in a drug discovery context.

Protocol: Melting Point Determination via Capillary Method

-

Expertise & Rationale: The melting point is a fundamental indicator of purity. A sharp, defined melting range suggests a highly pure substance, whereas a broad range often indicates the presence of impurities, which depress and widen the melting point. The capillary method is a simple, reliable, and widely adopted technique.

-

Methodology:

-

Sample Preparation: Finely grind a small amount (2-3 mg) of the dry compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run can establish an approximate range). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid phase has liquefied (T2). The melting range is T1-T2.

-

-

Self-Validation: The protocol is validated by the sharpness of the melting range. For a pure compound (≥98%), this range should be narrow (≤ 2 °C).

Protocol: Aqueous Kinetic Solubility Assessment

-

Expertise & Rationale: In drug discovery, poor aqueous solubility is a primary cause of compound failure. A kinetic solubility assay provides an early, high-throughput assessment of how a compound, initially dissolved in an organic solvent like DMSO, behaves upon introduction to an aqueous buffer. This mimics the conditions of many biological assays.

-

Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well of a 96-well filter plate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer (final concentration: 100 µM, 1% DMSO). Prepare a blank well with 2 µL of DMSO and 198 µL of PBS.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.

-

Separation: Filter the solution through the plate's membrane (or centrifuge and collect the supernatant) to separate any precipitated solid from the dissolved compound.

-

Quantification: Analyze the filtrate/supernatant using HPLC-UV or a similar quantitative method, comparing the peak area to a standard curve prepared from the DMSO stock to determine the concentration of the dissolved compound.

-

Caption: Workflow for the kinetic solubility assay.

Protocol: pKa Determination via Potentiometric Titration

-

Expertise & Rationale: The pKa value defines the ionization state of a molecule at a given pH. This is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. As this compound has both a basic amino group and an acidic carboxylic acid group, it will have at least two pKa values. Potentiometric titration is a classic and accurate method for their determination.

-

Methodology:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent if needed.

-

Initial Acidification: Adjust the initial pH of the solution to ~2.0 with a standardized HCl solution to ensure all functional groups are fully protonated.

-

Titration: Place a calibrated pH electrode in the solution and begin titrating by adding small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M).

-

Data Recording: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The equivalence points will appear as sharp inflection points. The pKa values can be determined from the half-equivalence points (the midpoint of the buffer regions on the curve). The first pKa will correspond to the carboxylic acid, and the second to the protonated amino group.

-

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable steps in chemical research.

Expected Spectroscopic Features

While specific spectra for this exact compound are not widely published, its features can be reliably predicted based on its functional groups and data from closely related analogs.[4]

-

¹H NMR:

-

Amino Protons (NH₂): A broad singlet is expected, likely in the δ 5.5–7.0 ppm range, which may exchange with D₂O.

-

Triazine Ring Proton (CH): A singlet for the proton at the C3 position.

-

Carboxylic Acid Proton (OH): A very broad singlet, often far downfield (>10 ppm), which will also exchange with D₂O.

-

-

¹³C NMR:

-

Triazine Ring Carbons: Several signals in the aromatic/heteroaromatic region (approx. δ 140-160 ppm).

-

Carboxylic Carbonyl (C=O): A signal in the range of δ 165–175 ppm.

-

-

FTIR Spectroscopy:

-

N-H Stretch (Amino): Two characteristic bands in the 3300–3500 cm⁻¹ region.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500–3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700–1730 cm⁻¹.

-

C=N and C=C Stretches (Ring): Multiple bands in the 1500–1650 cm⁻¹ region.

-

Protocol: HPLC Purity Assessment

-

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. A reversed-phase method is typically effective for polar heterocyclic compounds like this one. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

-

Methodology:

-

Sample Preparation: Prepare a sample solution of ~1 mg/mL in a suitable solvent (e.g., a mixture of water/acetonitrile or methanol).

-

Instrumentation & Column: Use a standard HPLC system with a UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: Run a gradient elution.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program: Start with a low percentage of B (e.g., 5%), and linearly increase to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

-

Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm, or a wavelength determined by a UV scan).

-

Analysis: Integrate all peaks in the chromatogram. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

-

Caption: General workflow for HPLC purity analysis.

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical intermediate.

-

Hazard Classification: This chemical is considered hazardous, causing skin irritation and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, safety goggles with side shields, and a lab coat.[3][5]

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][5] Ensure eyewash stations and safety showers are readily accessible.[3]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[3]

-

Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention.[3]

-

Conclusion

This compound stands out as a high-value synthetic intermediate with significant potential in applied chemical sciences. Its defined structure, combined with its versatile amino and carboxylic acid functional groups, provides a robust platform for the synthesis of diverse and complex molecules. While some of its fundamental physicochemical properties like melting point and pKa require experimental determination, the protocols outlined in this guide offer a clear and validated path to obtaining this crucial data. By integrating a solid understanding of its properties with rigorous analytical and safety practices, researchers can fully leverage the potential of this compound to drive innovation in both agricultural and pharmaceutical development.

References

An In-Depth Technical Guide to 6-Amino-1,2,4-triazine-5-carboxylic acid (CAS 412278-71-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminotriazine Scaffold

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an attractive framework for designing molecules that can interact with a variety of biological targets. Within this class of compounds, 6-Amino-1,2,4-triazine-5-carboxylic acid stands out as a versatile building block, particularly in the development of novel therapeutics and agrochemicals.[2] This guide provides a comprehensive technical overview of its synthesis, characterization, and key applications, with a focus on its role in modern drug discovery.

The presence of both an amino group and a carboxylic acid on the triazine ring provides two key points for chemical modification, allowing for the construction of diverse molecular architectures.[3] This dual functionality is particularly valuable in the synthesis of targeted therapies, such as kinase inhibitors, where precise molecular interactions are crucial for efficacy and selectivity.[4]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 412278-71-8 | [5][6] |

| Molecular Formula | C₄H₄N₄O₂ | [5] |

| Molecular Weight | 140.10 g/mol | [5] |

| Appearance | Pale grey powder | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Synthesis and Characterization: A Proposed Route and Expected Analytical Profile

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be proposed based on established triazine chemistry. One common approach involves the condensation of a suitable dicarbonyl compound with aminoguanidine.

Figure 1: Proposed general synthesis pathway.

Characterization:

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected analytical characteristics based on its structure and data from closely related compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The amino protons (-NH₂) would likely appear as a broad singlet, and the carboxylic acid proton (-COOH) would also be a singlet, typically deshielded. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR would show distinct signals for the four carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most deshielded, followed by the carbons of the triazine ring.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the amino group.

-

O-H stretch: A very broad absorption from 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group, often overlapping with the C-H stretching region.

-

C=O stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ for the carbonyl of the carboxylic acid.

-

C=N and C-N stretches: Absorptions in the fingerprint region (below 1650 cm⁻¹) corresponding to the triazine ring.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition. The expected exact mass would be consistent with the molecular formula C₄H₄N₄O₂.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 6-amino-1,2,4-triazine scaffold is a key pharmacophore in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The structure of this compound makes it an ideal starting point for the synthesis of potent and selective kinase inhibitors.

Mechanism of Action as a Kinase Inhibitor Scaffold:

Many kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group to a substrate protein. The triazine ring can mimic the purine ring of ATP, and the amino and carboxylic acid groups provide handles for introducing substituents that can form specific interactions with the amino acid residues in the kinase active site, thereby conferring potency and selectivity.[7]

Figure 2: Competitive inhibition of a kinase by a triazine-based inhibitor.

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor Library

The following is a representative workflow for the use of this compound in the synthesis of a library of potential kinase inhibitors. This protocol is based on standard amide coupling and nucleophilic aromatic substitution reactions commonly employed in medicinal chemistry.

Step 1: Amide Coupling

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Activation: Add a peptide coupling reagent, for example, HATU (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add a diverse library of primary or secondary amines (1.2 equivalents each in separate reaction vessels).

-

Reaction: Stir the reactions at room temperature overnight.

-

Work-up and Purification: Perform an aqueous work-up to remove excess reagents and purify the resulting amides by flash column chromatography or preparative HPLC.

Step 2: Modification of the Amino Group (Optional)

The amino group on the triazine ring can be further functionalized, for instance, through acylation or reductive amination, to explore additional structure-activity relationships (SAR).

Figure 3: Workflow for kinase inhibitor library synthesis.

Conclusion and Future Outlook

This compound is a high-value building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its bifunctional nature allows for the creation of diverse chemical libraries, particularly for the discovery of targeted therapies like kinase inhibitors. While detailed public-domain information on its synthesis and characterization is somewhat limited, its commercial availability and the well-established chemistry of the triazine scaffold ensure its continued importance in research and development. Future work will likely focus on the exploration of this and similar scaffolds to develop next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. usbio.net [usbio.net]

- 3. 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid | RUO [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. 6-amino-[1,2,4]triazine-5-carboxylic Acid - Cas No: 412278-71-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amino-1,2,4-triazine-5-carboxylic acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a privileged scaffold in both medicinal and agricultural chemistry. Its unique electronic properties and ability to participate in a variety of non-covalent interactions have made it a cornerstone for the development of a diverse range of bioactive molecules. 6-Amino-1,2,4-triazine-5-carboxylic acid, in particular, serves as a crucial building block, offering multiple points for chemical modification and the introduction of pharmacophoric features. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed examination of its synthesis, offering valuable insights for researchers engaged in the design and development of novel triazine-based compounds. This versatile compound is a key intermediate in the synthesis of herbicides and is also explored for its therapeutic potential in pharmaceutical development.[1]

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound with the chemical formula C₄H₄N₄O₂ and a molecular weight of approximately 140.1 g/mol .[2] Its IUPAC name is this compound, and it is assigned the CAS Registry Number 412278-71-8.[2]

| Property | Value | Source |

| Molecular Formula | C₄H₄N₄O₂ | [2] |

| Molecular Weight | 140.1 g/mol | [2] |

| CAS Number | 412278-71-8 | [2] |

| Appearance | Pale grey powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Structural Elucidation: A Hybrid Approach

A definitive single-crystal X-ray structure for this compound is not publicly available. Therefore, a comprehensive understanding of its molecular geometry necessitates a hybrid approach, combining theoretical calculations with experimental data from analogous structures.

The 1,2,4-triazine ring is an aromatic heterocycle, and its geometry is influenced by the nitrogen atoms within the ring. The presence of the amino and carboxylic acid substituents will further modulate the electronic distribution and bond characteristics.

Note on Data Availability: Due to the limited availability of direct experimental structural data for this compound, the following sections on spectroscopic analysis are based on established principles of organic spectroscopy and data from closely related triazine and carboxylic acid derivatives. This approach provides a predictive framework for the characterization of this molecule.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: In a suitable deuterated solvent such as DMSO-d₆, the proton NMR spectrum is expected to exhibit distinct signals corresponding to the amino and carboxylic acid protons. The amino protons (-NH₂) would likely appear as a broad singlet, while the carboxylic acid proton (-COOH) would also present as a broad singlet, typically at a downfield chemical shift. The sole aromatic proton on the triazine ring is anticipated to resonate in the downfield region characteristic of heteroaromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key insights into the carbon framework. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift. The carbons of the triazine ring will resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the substituents.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid.[3] The C=O stretching of the carboxylic acid will likely appear as a strong absorption around 1710-1760 cm⁻¹.[3] The N-H stretching of the amino group is expected in the 3300-3500 cm⁻¹ region. Bending vibrations for the N-H group and characteristic ring vibrations of the triazine core will also be present.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₄H₄N₄O₂ by providing a highly accurate mass measurement of the molecular ion.

Synthesis of this compound: A Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted 1,2,4-triazines. The following proposed synthesis is a logical and experimentally viable approach for researchers aiming to prepare this key intermediate.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a cyclization reaction between an α-keto ester derivative and aminoguanidine. This is a common and effective strategy for the formation of the 1,2,4-triazine ring system.

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Protocol

Step 1: Synthesis of Diethyl 2-oxomalonate

This reaction involves the oxidation of diethyl malonate.

-

Materials: Diethyl malonate, Sodium nitrite, Acetic acid, Water, Diethyl ether.

-

Procedure:

-

Dissolve diethyl malonate in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield diethyl 2-oxomalonate.

-

Step 2: Cyclization to form Ethyl 6-Amino-1,2,4-triazine-5-carboxylate

This is the key ring-forming step.

-

Materials: Diethyl 2-oxomalonate, Aminoguanidine hydrochloride, Sodium acetate, Ethanol.

-

Procedure:

-

Dissolve aminoguanidine hydrochloride and sodium acetate in ethanol.

-

Add diethyl 2-oxomalonate to the solution.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of solution. If so, collect the solid by filtration.

-

If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography.

-

Step 3: Hydrolysis to this compound

The final step is the saponification of the ester.

-

Materials: Ethyl 6-Amino-1,2,4-triazine-5-carboxylate, Lithium hydroxide or Sodium hydroxide, Water, Tetrahydrofuran (THF), Hydrochloric acid.

-

Procedure:

-

Dissolve the ester in a mixture of THF and water.

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

-

The product, this compound, should precipitate from the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Agrochemicals

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, makes it an exceptionally versatile starting material.

-

In Drug Discovery: The triazine core can be elaborated to target a wide range of biological targets. The amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. The carboxylic acid can be converted to amides, esters, or other functional groups to modulate solubility, cell permeability, and target engagement. Its use as a precursor for kinase inhibitors, antimicrobial, and anticancer compounds is an active area of research.

-

In Agrochemicals: This compound is a key intermediate in the synthesis of certain herbicides.[1] The triazine scaffold is a well-established pharmacophore in this field, and modifications to the core structure can lead to the development of new and more effective crop protection agents.

Conclusion

References

An In-Depth Technical Guide to the Solubility of 6-Amino-1,2,4-triazine-5-carboxylic acid

Introduction

6-Amino-1,2,4-triazine-5-carboxylic acid is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structural motifs, featuring an amino group and a carboxylic acid on a triazine core, make it a versatile building block for the synthesis of novel bioactive molecules.[1] Understanding the solubility of this compound is a critical prerequisite for its application in drug discovery, formulation development, and chemical synthesis. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in various solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this molecule.

Physicochemical Properties and Their Influence on Solubility

Chemical Structure and Functional Groups

This compound (C₄H₄N₄O₂) has a molecular weight of approximately 140.1 g/mol .[2] Its structure is characterized by:

-

A polar 1,2,4-triazine ring: The nitrogen atoms in the heterocyclic ring are capable of hydrogen bonding.

-

An acidic carboxylic acid group (-COOH): This group can donate a proton and will exist in its ionized form (-COO⁻) at pH values above its pKa.

-

A basic amino group (-NH₂): This group can accept a proton and will exist in its protonated form (-NH₃⁺) at pH values below its pKa.

The presence of both acidic and basic functional groups suggests that the compound is amphoteric, and its solubility will be highly dependent on the pH of the aqueous medium.

Estimated Physicochemical Parameters

| Parameter | Estimated Value/Range | Influence on Solubility |

| pKa (acidic) | 2.0 - 4.0 | The carboxylic acid group is expected to have a pKa in this range, typical for carboxylic acids adjacent to electron-withdrawing rings. At pH > pKa, the carboxylate form will dominate, leading to increased aqueous solubility. |

| pKa (basic) | 1.0 - 3.0 | The amino group's basicity is likely suppressed by the electron-withdrawing nature of the triazine ring. At pH < pKa, the protonated amino group will increase aqueous solubility. |

| LogP | -1.0 to 0.5 | The presence of multiple polar functional groups suggests a low octanol-water partition coefficient, indicating a preference for aqueous environments over nonpolar organic solvents. A structurally similar compound, 4,6-Diamino-1,3,5-triazine-2-carboxylic acid, has a computed XLogP3 of -0.9.[3] |

| Melting Point | >200 °C (Decomposes) | A high melting point suggests strong intermolecular forces in the solid state, which must be overcome for dissolution to occur. |

Note: These values are estimations based on chemical intuition and data for similar structures and should be experimentally determined for accurate analysis.

The "Like Dissolves Like" Principle

The fundamental principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity.

-

Polar Solvents (e.g., Water, Methanol, Ethanol, DMSO): Due to its polar nature and hydrogen bonding capabilities, this compound is expected to exhibit higher solubility in polar solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low in nonpolar solvents due to the significant mismatch in polarity.

-

Aprotic Polar Solvents (e.g., Acetonitrile, Acetone): Intermediate solubility may be observed in these solvents.

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[4][5] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol: Shake-Flask Method

Materials:

-

This compound (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, DMSO, acetonitrile, hexane)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a known volume of the desired solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time to reach equilibrium. A common duration is 24 to 72 hours.[5] It is advisable to test different time points (e.g., 24h, 48h, 72h) to ensure equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for sedimentation.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the range of the calibration curve.

-

Analyze the diluted samples using a validated HPLC-UV method (see below for a sample method).

-

Determine the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or µg/mL.

-

Analytical Method: HPLC-UV for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the quantification of triazine derivatives.[6][7]

Suggested HPLC Parameters:

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for polar heterocyclic compounds. |

| Mobile Phase A | 0.1% Formic acid in Water | Provides a source of protons for good peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |

| Gradient | Start with a low percentage of B (e.g., 5%), ramp up to a higher percentage (e.g., 95%) over several minutes, then return to initial conditions. | To ensure elution of the analyte and any potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical injection volume. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection Wavelength | Determined by UV-Vis scan (likely in the 230-280 nm range) | The wavelength of maximum absorbance should be used for optimal sensitivity. |

Calibration Curve:

A calibration curve must be prepared using standard solutions of this compound of known concentrations. The peak area of the analyte is plotted against the concentration, and a linear regression is applied to determine the relationship.

Data Presentation and Interpretation

Quantitative Solubility Data

The experimentally determined solubility values should be presented in a clear and concise table.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (µg/mL) |

| Deionized Water | To be determined |

| PBS (pH 7.4) | To be determined |

| 0.1 M HCl | To be determined |

| 0.1 M NaOH | To be determined |

| Methanol | To be determined |

| Ethanol | To be determined |

| Acetonitrile | To be determined |

| Dimethyl Sulfoxide (DMSO) | To be determined |

| Hexane | To be determined |

Interpretation of Results

-

Aqueous Solubility: Compare the solubility in water, 0.1 M HCl, and 0.1 M NaOH. Higher solubility in acidic and basic solutions compared to water would confirm the amphoteric nature of the compound. The lowest aqueous solubility is expected near the isoelectric point.

-

Organic Solvent Solubility: The solubility in organic solvents will provide insights into the compound's polarity. Higher solubility in methanol and DMSO compared to less polar solvents like acetonitrile and very low solubility in hexane would be expected.

Visualizing Structure-Solubility Relationships

Caption: Factors influencing the solubility of the target compound.

Conclusion

This technical guide has outlined the theoretical principles and a detailed practical framework for determining the solubility of this compound. While pre-existing, comprehensive solubility data is not widely available, the provided experimental protocols, particularly the shake-flask method coupled with HPLC analysis, offer a robust and reliable approach for researchers to generate this critical data. A thorough understanding and experimental determination of its solubility in various solvents are paramount for the successful development of this promising chemical entity in its intended applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 4,6-Diamino-1,3,5-triazine-2-carboxylic acid | C4H5N5O2 | CID 573832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Quantification of triazine herbicides in soil by microwave-assisted extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and synthetic history of 1,2,4-triazine derivatives

An In-Depth Technical Guide to the Discovery and Synthetic History of 1,2,4-Triazine Derivatives

Authored by a Senior Application Scientist

Foreword: The Enduring Legacy of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine core, a six-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4, represents a privileged scaffold in the landscape of medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the nitrogen-rich system, and its remarkable synthetic versatility have established it as a cornerstone for the development of a vast array of biologically active compounds.[1][2][3][4] From foundational antibiotics to modern kinase inhibitors, the journey of the 1,2,4-triazine is a compelling narrative of chemical ingenuity and therapeutic innovation. This guide provides a comprehensive exploration of its discovery, the evolution of its synthesis, and its impact on drug development, offering researchers and scientists a detailed perspective on this significant heterocyclic system.

Chapter 1: Foundational Discoveries and Early Synthetic Endeavors

The story of the 1,2,4-triazine ring system begins in the late 19th century. While early work, such as Eugen Bamberger's synthesis in 1892, primarily focused on fused systems like benzotriazines, these efforts laid the crucial groundwork for heterocyclic chemistry.[1] The true milestone for the parent, unsubstituted 1,2,4-triazine was achieved much later. A pivotal synthesis was reported by Paudler and Barton, who successfully condensed glyoxal with ethyl oxalamidrazonate.[1] This reaction yielded ethyl 1,2,4-triazine-3-carboxylate, which, after saponification and decarboxylation, afforded the parent 1,2,4-triazine for the first time.[1]

These pioneering efforts illuminated a viable pathway to the core structure, but the most significant and enduring classical method for generating substituted 1,2,4-triazines involves the condensation of 1,2-dicarbonyl compounds with amidrazones.[1][5] This approach proved to be exceptionally versatile, allowing for the strategic introduction of various substituents at different positions on the triazine ring. This flexibility was instrumental in generating the first diverse libraries of 1,2,4-triazine derivatives for biological screening, unlocking the therapeutic potential that would be realized in the decades to follow.[1]

Visualizing the Classical Synthesis

The following workflow illustrates the fundamental and widely adopted condensation reaction that defined early 1,2,4-triazine synthesis.

Caption: General workflow for the classical synthesis of 1,2,4-triazines.

Chapter 2: The Maturation of Synthetic Strategy and Modern Methodologies

As the biological significance of 1,2,4-triazines became increasingly apparent, the demand for more efficient, diverse, and sophisticated synthetic routes grew. Organic chemists responded with a host of innovative methods that expanded the accessible chemical space and enabled the synthesis of highly functionalized derivatives.

Key Modern Synthetic Approaches:

-

Domino and Annulation Reactions: Simple and efficient [4+2] domino annulation reactions have been developed, utilizing easily available materials like ketones, aldehydes, and alkynes to construct the triazine ring with moderate to high yields.[6] This represents a powerful tool for rapidly assembling potentially bioactive derivatives.

-

Redox-Efficient Cyclodehydration: A modern approach involves the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts.[7] This method is notable for its mild reaction conditions, which tolerate a variety of sensitive functional groups, and its flexibility in allowing late-stage incorporation of substituents at either the C3 or C6 positions.[7]

-

Microwave-Assisted Synthesis: The application of microwave technology has been shown to accelerate the synthesis of 1,2,4-triazines, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods.[5][8]

-

Palladium-Catalyzed Cross-Coupling: The true power of modern synthesis is exemplified by the functionalization of a pre-formed triazine core. The Suzuki cross-coupling reaction, in particular, has been instrumental in creating complex biaryl 1,2,4-triazines.[9] This strategy involves first halogenating the triazine ring (e.g., bromination with N-bromosuccinimide) and then coupling it with a boronic acid derivative in the presence of a palladium catalyst.[9] This has been a key technique in the development of potent and selective drug candidates, such as adenosine A2A receptor antagonists.[9][10]

Visualizing a Modern Functionalization Workflow

The diagram below outlines the powerful post-synthesis modification of the 1,2,4-triazine core using a Suzuki cross-coupling reaction.

Caption: Workflow for Suzuki coupling to synthesize 5,6-biaryl-1,2,4-triazines.

Chapter 3: Therapeutic Impact and Key Bioactive Derivatives

The synthetic accessibility of the 1,2,4-triazine scaffold has led to its incorporation into numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[2][3][11][12]

| Compound/Class | Therapeutic Area | Mechanism/Target | Key Activity Data | Reference(s) |

| Ceftriaxone | Antibiotic | Broad-spectrum cephalosporin | MIC90 values < 1 µg/mL for many pathogens | [1] |

| Lamotrigine | Anticonvulsant | Blocks voltage-gated sodium channels | Therapeutic plasma concentration: 3-15 µg/mL | [1] |

| Azaribine | Antiviral/Antifungal | Investigated in the 20th century | Historical significance | [1] |

| Tirapazamine | Anticancer | Hypoxia-activated prodrug | IC50 values in the low micromolar range | [1] |

| Kinase Inhibitors | Anticancer | c-Met, VEGFR-2, PDK1 | Low nanomolar to low micromolar IC50/Ki values | [1] |

| Adenosine A2A Antagonists | Parkinson's Disease | Adenosine A2A Receptor | pKi = 6.93 for parent 5,6-diphenyl-1,2,4-triazin-3-amine | [1][10] |

| Delpazolid | Antibacterial | In Phase 2 clinical trials | A modern 5,6-dihydro-1,2,4-triazine derivative | [13] |

This table highlights how the 1,2,4-triazine core is a versatile platform for drug discovery, leading to successful therapeutics and promising clinical candidates across diverse disease areas.

Chapter 4: Field-Proven Experimental Protocols

To ensure the practical applicability of this guide, two representative protocols are provided in detail. These methods reflect both a classical and a modern approach to synthesizing and modifying 1,2,4-triazine derivatives.

Protocol 4.1: General One-Pot Synthesis of Substituted 1,2,4-Triazines

This protocol is adapted from a convenient one-pot procedure involving the condensation of amides and 1,2-diketones, followed by cyclization with hydrazine.[5]

Objective: To synthesize 5,6-diphenyl-3-phenyl-1,2,4-triazine.

Materials:

-

Benzamide

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Sodium tertiary-butoxide

-

Benzene (solvent)

-

Ethanol

-

Hydrazine hydrate

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of sodium tertiary-butoxide (0.01 mol) in benzene, add benzamide (0.01 mol).

-

Add the 1,2-dicarbonyl compound, benzil (0.01 mol), to the mixture.

-

Continue stirring. A jelly-like liquid is expected to form.

-

Add 10 mL of ethanol to dissolve the jelly-like reaction mixture.

-

Add 2 mL of hydrazine hydrate to the solution.

-

Heat the solution at reflux for 2.5 hours.

-

After reflux, evaporate the solvent under reduced pressure to obtain a reddish-brown liquid.

-

Pour the residue into water and extract with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer and purify the crude product, typically by column chromatography, to yield the target 1,2,4-triazine.

Protocol 4.2: Synthesis of 5,6-Biaryl-1,2,4-triazine-3-amines via Suzuki Coupling

This protocol is a representative example of a modern approach to functionalizing the 1,2,4-triazine core, crucial for structure-activity relationship (SAR) studies in drug development.[9][14]

Part A: Bromination of 5-Aryl-1,2,4-triazin-3-amine

-

Dissolve the starting 5-aryl-1,2,4-triazin-3-amine (8.70 mmol) in DMF (15 mL).

-

Cool the solution to -25 °C in a suitable bath.

-

In a separate flask, dissolve N-bromosuccinimide (NBS) (26.6 mmol) in DMF (10 mL).

-

Add the NBS solution dropwise to the cooled triazine solution.

-

Allow the reaction to stir overnight, monitoring completion by TLC.

-

Pour the reaction mixture into a saturated sodium bicarbonate solution (50 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 25 mL).

-

Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford the 6-bromo-5-aryl-1,2,4-triazin-3-amine.[14]

Part B: Suzuki Cross-Coupling

-

In a sealed vessel, combine the 6-bromo-5-aryl-1,2,4-triazin-3-amine (0.358 mmol), the desired arylboronic acid derivative (0.412 mmol), and potassium carbonate (K₂CO₃) (1.07 mmol) in dioxane (2.0 mL) and water (1.0 mL).[9]

-

Degas the mixture (e.g., by bubbling argon through it for 10-15 minutes).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.018 mmol).[9]

-

Seal the vessel and stir the mixture at 150 °C for 2 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify by chromatography to yield the final 5,6-biaryl-1,2,4-triazin-3-amine product.

Conclusion

From its initial discovery to its current status as a privileged scaffold in drug development, the 1,2,4-triazine ring system has been the subject of intense synthetic and medicinal exploration. The evolution from classical condensation reactions to sophisticated, modern cross-coupling strategies has vastly expanded the chemical diversity of accessible derivatives. This synthetic tractability, coupled with the unique electronic nature of the ring, ensures that 1,2,4-triazines will continue to be a fertile ground for the discovery of novel therapeutics and functional materials for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds | Bentham Science [benthamscience.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 1,2,4-Triazine synthesis [organic-chemistry.org]

- 8. ijpsr.info [ijpsr.info]

- 9. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Aminotriazine Carboxylic Acids: A Versatile Scaffold for Modulating Biological Activity

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminotriazine scaffold, a nitrogen-rich heterocyclic motif, represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. When functionalized with a carboxylic acid group, this scaffold gains an additional critical pharmacophoric element, enhancing its potential for targeted molecular interactions and improved pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the potential biological activities of aminotriazine carboxylic acids and their derivatives. We delve into their significant promise as anticancer, antimicrobial, and antiviral agents, detailing the underlying mechanisms of action, including kinase inhibition and enzyme modulation. This guide offers field-proven insights into the experimental evaluation of these compounds, presenting detailed, step-by-step protocols for key in vitro and in vivo assays. Accompanied by structured data tables and explanatory diagrams, this document serves as an essential resource for researchers and drug development professionals seeking to harness the therapeutic potential of this versatile chemical class.

Introduction: The Chemical and Pharmacological Rationale

The pursuit of novel therapeutic agents frequently centers on identifying chemical scaffolds that are not only synthetically accessible but also capable of presenting diverse functionalities in three-dimensional space. The triazine core, particularly the symmetrical 1,3,5-triazine and the asymmetrical 1,2,4-triazine, has long been a focus of such efforts due to its unique electronic properties and its ability to act as a rigid template for substituent attachment.[1]

The 1,3,5-Triazine (s-Triazine) Scaffold: As a weak base with significantly less resonance energy than benzene, the s-triazine ring is predisposed to nucleophilic substitution, making it a highly versatile starting point for creating extensive compound libraries.[1] Its three modifiable sites allow for precise tuning of a molecule's physicochemical properties.

The Carboxylic Acid Moiety: The carboxylic acid group is a prevalent feature in a vast number of approved drugs.[2][3] Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate anion under physiological pH, makes it a powerful tool for anchoring a molecule to a target protein's active site, particularly through interactions with basic residues like lysine and arginine. However, this same acidity can sometimes limit membrane permeability and lead to metabolic liabilities, prompting the exploration of bioisosteres like tetrazoles.[2][4]

The strategic combination of an aminotriazine core with a carboxylic acid function creates a class of compounds with immense therapeutic potential. The triazine ring provides a robust and tunable platform, while the carboxylic acid offers a key interactive group for specific biological targeting.

Synthetic Strategies: Building the Core Structure

The synthesis of aminotriazine carboxylic acid derivatives typically leverages the reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a starting material. The stepwise, temperature-controlled substitution of the chlorine atoms with various nucleophiles allows for the construction of highly diverse structures.

A common pathway involves the initial reaction of cyanuric chloride with an amino-benzoic acid derivative. The remaining chlorine atoms can then be substituted with other amines or nucleophiles to build the final molecule. The carboxylic acid moiety can be protected during synthesis and deprotected in the final step or carried through the synthetic route if the reaction conditions permit.

Alternatively, amide bond formation serves as a crucial strategy, coupling a pre-functionalized aminotriazine with a carboxylic acid-containing molecule, or vice versa.[5][6][7]

Caption: General synthetic workflow for trisubstituted s-triazine derivatives.

Anticancer Activities: A Multi-Pronged Approach

Aminotriazine derivatives have emerged as one of the most promising classes of small-molecule anticancer agents, with several compounds advancing into clinical use.[8] Their efficacy stems from the ability to inhibit a wide range of molecular targets crucial for cancer cell proliferation, survival, and metabolism.

Mechanism of Action 1: Kinase Inhibition

Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[9] Aminotriazine scaffolds have proven to be exceptionally effective at targeting the ATP-binding pocket of various kinases.

Phosphoinositide 3-Kinase (PI3K) / mTOR Pathway: The PI3K/Akt/mTOR pathway is a central signaling node that controls cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[10] Several aminotriazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[8][11] For instance, l-aminoacyl-triazine derivatives have been identified as isoform-selective PI3Kβ inhibitors, demonstrating potent inhibition of Akt phosphorylation in PTEN-deficient cancer cells.[10] Some compounds exhibit dual inhibitory activity against both PI3K and mTOR, which can lead to a more profound and durable anti-tumor response and may reduce the likelihood of acquired resistance.[8][11]

References

- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. | Semantic Scholar [semanticscholar.org]

- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

6-Amino-1,2,4-triazine-5-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of 6-Amino-1,2,4-triazine-5-carboxylic Acid

Abstract

This compound is a heterocyclic compound that serves as a versatile scaffold in medicinal and agricultural chemistry.[1] While its direct mechanism of action is not extensively documented in publicly available literature, the broader class of 1,2,4-triazine derivatives exhibits a wide array of significant biological activities. This guide provides an in-depth exploration of the well-established mechanisms of action of these derivatives, offering a predictive framework for understanding the potential biological roles of this compound. By examining its structural analogs, we can infer and propose testable hypotheses regarding its function, thereby guiding future research and drug development efforts. This document will delve into the roles of 1,2,4-triazine derivatives as inhibitors of key enzymes such as Pyruvate Dehydrogenase Kinase (PDK) and D-Amino Acid Oxidase (DAAO), and as antagonists of G-Protein-Coupled Receptor 84 (GPR84).

Introduction: The 1,2,4-Triazine Scaffold in Drug Discovery

The 1,2,4-triazine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] Derivatives of 1,2,4-triazine have been reported to possess a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The versatility of this scaffold stems from the presence of three nitrogen atoms, which can participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and metal coordination.

This compound itself is recognized as a key intermediate in the synthesis of more complex molecules, including herbicides and pharmaceuticals.[1] Its structure, featuring both an amino and a carboxylic acid group, provides reactive handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. Given the lack of specific mechanistic data on this parent compound, this guide will focus on the established mechanisms of its better-studied derivatives to provide a foundation for future investigation.

Potential Mechanism of Action I: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

The Role of PDK in Cellular Metabolism and Cancer

Pyruvate Dehydrogenase Kinase (PDK) is a family of four isoenzymes (PDK1-4) that play a critical role in the regulation of cellular metabolism. PDKs phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase complex (PDC). This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, and towards lactate production, a phenomenon known as the Warburg effect in cancer cells. Overexpression of PDKs is observed in various cancers and is associated with tumor growth, metastasis, and resistance to therapy.[5] Therefore, inhibition of PDK is a promising strategy for cancer treatment.

1,2,4-Triazine Derivatives as PDK Inhibitors

Recent studies have identified 3-amino-1,2,4-triazine derivatives as potent and selective inhibitors of PDK1.[6] These compounds have demonstrated significant anticancer activity in both in vitro and in vivo models of pancreatic ductal adenocarcinoma, a particularly aggressive cancer with metabolic alterations.[5][6]

The proposed mechanism involves the binding of the 1,2,4-triazine core to the ATP-binding pocket of PDK1, preventing the phosphorylation of PDC. This leads to the reactivation of PDC, increased mitochondrial respiration, and ultimately, apoptotic cell death in cancer cells.[6]

Hypothetical Interaction of this compound with PDK1

The structure of this compound suggests it could potentially fit into the ATP-binding pocket of PDK1. The amino and carboxylic acid groups could form key hydrogen bonds with residues in the active site.

Diagram: Proposed PDK Inhibition Pathway

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijpsr.info [ijpsr.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma [mdpi.com]

Foreword: The Triazine Scaffold - A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Role of the Triazine Core in Enzymatic Inhibition

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of biomedical research. Within the vast chemical space available to medicinal chemists, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that are capable of interacting with a wide range of biological targets to elicit desired therapeutic effects. The triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, stands out as one such exemplary scaffold.[1][2][3] Its inherent properties, including a planar structure, metabolic stability, and the capacity for diverse substitutions, have made it a fertile ground for the development of potent and selective enzyme inhibitors.[1][3] This guide aims to provide a comprehensive overview of the pivotal role of the triazine core in enzymatic inhibition, delving into its mechanistic underpinnings, structure-activity relationships, and the practical methodologies employed in its investigation.

The Triazine Core: A Versatile Chemical Canvas

The triazine ring exists in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (s-triazine). Of these, the symmetrical 1,3,5-triazine is the most extensively studied in the context of enzyme inhibition due to its synthetic accessibility and the ability to introduce three distinct substituents.[1][3] The electron-deficient nature of the triazine ring, a consequence of the electronegative nitrogen atoms, makes it susceptible to nucleophilic substitution, which is the primary route for its derivatization.[1][4] This chemical tractability allows for the systematic modification of the core, enabling the fine-tuning of its electronic, steric, and hydrophobic properties to achieve optimal interactions with the target enzyme's active site.

Mechanisms of Enzymatic Inhibition by Triazine Derivatives

Triazine-based inhibitors employ a variety of mechanisms to modulate enzyme activity. The specific mode of action is largely dictated by the nature of the substituents appended to the triazine core and the topology of the enzyme's active site.

Competitive Inhibition: Occupying the Active Site

A predominant mechanism of action for many triazine-based inhibitors is competitive inhibition. In this mode, the triazine derivative directly competes with the endogenous substrate for binding to the enzyme's active site. The triazine core often serves as a rigid scaffold that orients key pharmacophoric groups to mimic the binding interactions of the natural substrate.

A notable example is the inhibition of dihydrofolate reductase (DHFR) by triazine derivatives.[5][6] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of tetrahydrofolate, a precursor for nucleotide biosynthesis.[7] Triazine-based DHFR inhibitors, such as methotrexate, are designed to mimic the binding of the natural substrate, dihydrofolate. The diaminotriazine moiety is a key pharmacophore that establishes critical hydrogen bonding interactions within the active site of DHFR.

Caption: Competitive inhibition of DHFR by a triazine-based inhibitor.

Allosteric Inhibition: Binding to a Remote Site

In contrast to competitive inhibitors, allosteric inhibitors bind to a site on the enzyme distinct from the active site. This binding event induces a conformational change in the enzyme that alters the shape of the active site, thereby reducing its affinity for the substrate or diminishing its catalytic efficiency. While less common for triazine-based inhibitors, this mechanism offers the potential for greater selectivity, as allosteric sites are often less conserved across enzyme families than active sites.

Covalent Inhibition: Forming an Irreversible Bond

The triazine scaffold can be engineered to incorporate reactive functionalities, leading to the development of covalent inhibitors.[8] These inhibitors form a stable, covalent bond with a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) within or near the enzyme's active site. This irreversible mode of action can lead to prolonged and potent inhibition.

The design of covalent triazine inhibitors often involves the incorporation of a "warhead" group, such as an acrylamide or a chloroacetamide, which is susceptible to nucleophilic attack by a specific amino acid residue in the target enzyme. This approach has been successfully employed in the development of inhibitors for kinases like Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3).[8]

Caption: Mechanism of covalent inhibition by a triazine derivative.

Structure-Activity Relationships (SAR) of Triazine-Based Inhibitors

The inhibitory potency and selectivity of triazine derivatives are exquisitely sensitive to the nature of the substituents at the C2, C4, and C6 positions of the s-triazine ring (or corresponding positions in other isomers). A systematic exploration of these substitutions, known as Structure-Activity Relationship (SAR) studies, is fundamental to the optimization of lead compounds.

Key Enzyme Targets and Illustrative SAR

The versatility of the triazine core is evident from the diverse range of enzymes it has been shown to inhibit.[2][9][10][11][12][13][14]

| Enzyme Target | Therapeutic Area | Key SAR Insights |

| Dihydrofolate Reductase (DHFR) | Cancer, Infectious Diseases | The 2,4-diamino substitution is crucial for mimicking the binding of the pteridine ring of dihydrofolate. Lipophilic substituents at the 6-position can enhance binding affinity by interacting with a hydrophobic pocket in the active site.[5] |

| Protein Kinases (e.g., EGFR, BTK, ROCK1) | Cancer, Inflammation | Substitutions that project into the ATP-binding pocket are critical. Aromatic and heteroaromatic groups can form key π-π stacking and hydrogen bonding interactions. The introduction of a covalent warhead can lead to irreversible inhibition.[8][11][15] |

| Monoamine Oxidase (MAO) | Neurological Disorders | Amino acid-substituted 1,3,5-triazines have shown selective inhibition of MAO-A. The nature of the amino acid side chain and the substituents at the 4 and 6 positions of the triazine ring influence potency and selectivity.[10] |

| Nuclear Factor-kappa B (NF-κB) | Inflammation, Cancer | The 2-amino-4,6-dichloro-1,3,5-triazine substructure has been identified as essential for inhibitory activity. Modifications to the anilino substituent can further enhance potency.[16] |

| Pyruvate Dehydrogenase Kinase (PDK) | Cancer | 3-amino-1,2,4-triazine derivatives have been developed as selective PDK1 inhibitors. Hybrid molecules incorporating pharmacophoric subunits like 7-azaindoles and indoles have shown promising activity.[17][18] |

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activity. For triazine-based inhibitors, QSAR models have been developed to predict the inhibitory potency based on parameters such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity).[5] These models can guide the rational design of new derivatives with improved activity.

Experimental Protocols for the Evaluation of Triazine-Based Enzyme Inhibitors

The development of triazine-based enzyme inhibitors relies on a robust pipeline of experimental evaluation, from initial synthesis to detailed mechanistic studies.

General Synthesis of 1,3,5-Triazine Derivatives

The most common starting material for the synthesis of s-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[3] The three chlorine atoms can be sequentially substituted by various nucleophiles (e.g., amines, alcohols, thiols) with increasing temperature. This stepwise substitution allows for the controlled synthesis of mono-, di-, and tri-substituted triazines.[3][10][13]

Step-by-Step Protocol for Stepwise Nucleophilic Substitution:

-

First Substitution: Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF). Cool the solution to 0-5 °C. Add the first nucleophile dropwise while maintaining the low temperature. Stir for a specified period until the reaction is complete (monitored by TLC).

-

Second Substitution: To the solution containing the mono-substituted triazine, add the second nucleophile. Allow the reaction mixture to warm to room temperature and stir until completion.

-

Third Substitution: Add the third nucleophile to the reaction mixture and heat to reflux. The reaction time will vary depending on the nucleophilicity of the substituent.

-

Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Caption: Stepwise synthesis of trisubstituted 1,3,5-triazines.

Enzyme Inhibition Assays

Enzyme inhibition assays are essential for determining the potency of triazine derivatives, typically expressed as the half-maximal inhibitory concentration (IC50). The specific assay format depends on the enzyme being studied.

Example Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay [7]

This assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ during the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Triazine test compounds

-

Positive control (e.g., Methotrexate)

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare serial dilutions of the triazine test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH, and the test compounds or control to the appropriate wells.

-

Add the DHFR enzyme to all wells except the blank.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the DHF substrate to all wells.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Silico Modeling and Simulation

Computational methods play a crucial role in understanding the binding interactions of triazine inhibitors and in guiding the design of new compounds.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It can be used to visualize the binding mode of triazine derivatives in the active site of an enzyme and to identify key interactions.[15][19]

-

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. They can be used to assess the stability of the binding pose predicted by docking and to calculate binding free energies.[15]

Future Directions and Conclusion

The triazine core continues to be a highly valuable scaffold in the development of novel enzyme inhibitors. Future research in this area is likely to focus on several key aspects:

-

Exploration of Novel Chemical Space: The synthesis of new triazine libraries with diverse and complex substituents will continue to yield inhibitors with novel mechanisms of action and improved selectivity.

-

Covalent and Allosteric Inhibitors: The design of inhibitors that operate through covalent or allosteric mechanisms will be a major focus, as these can offer advantages in terms of potency and selectivity.

-

Integration of Computational and Experimental Approaches: A synergistic approach combining in silico design and prediction with experimental synthesis and evaluation will be crucial for accelerating the discovery of new triazine-based therapeutics.

-